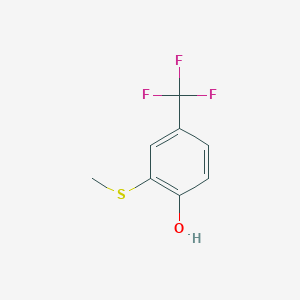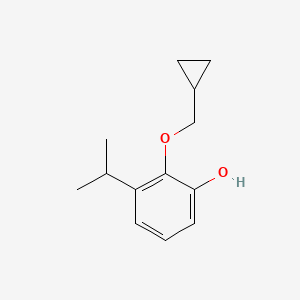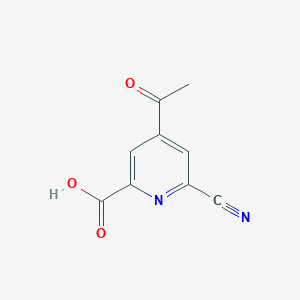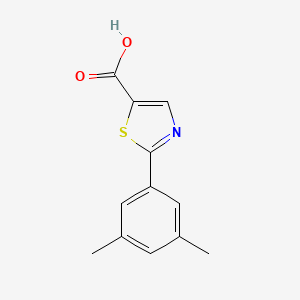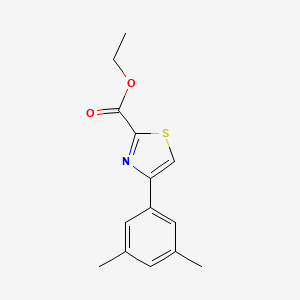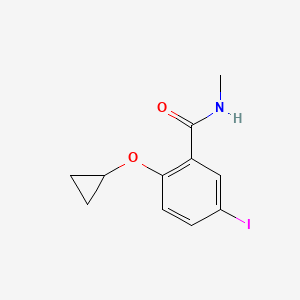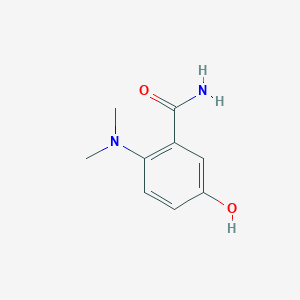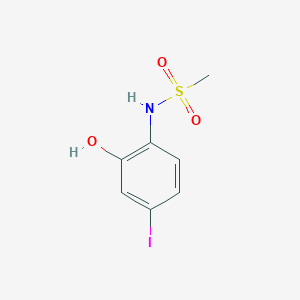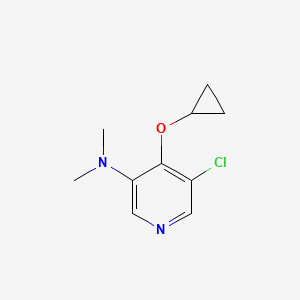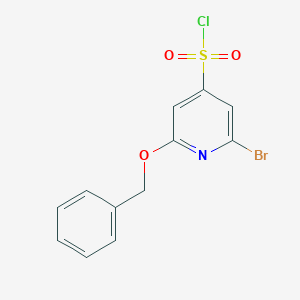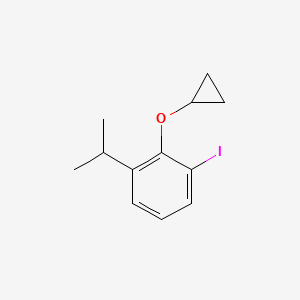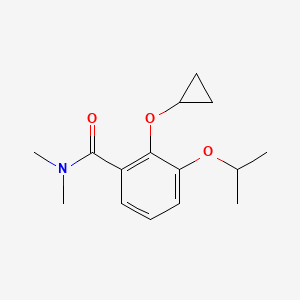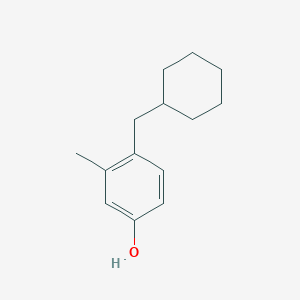
4-(Cyclohexylmethyl)-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexylmethyl)-3-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexylmethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethyl)-3-methylphenol typically involves the alkylation of 3-methylphenol (m-cresol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclohexylmethyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylmethyl-3-methylcyclohexanol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylmethyl-3-methylcyclohexanol.
Substitution: Nitro, sulfo, or halo derivatives of this compound.
Applications De Recherche Scientifique
4-(Cyclohexylmethyl)-3-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexylmethyl)-3-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the cyclohexylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparaison Avec Des Composés Similaires
4-(Cyclohexylmethyl)phenol: Lacks the methyl group on the phenol ring.
3-Methylphenol (m-Cresol): Lacks the cyclohexylmethyl group.
4-Cyclohexylphenol: Lacks the methyl group on the phenol ring.
Uniqueness: 4-(Cyclohexylmethyl)-3-methylphenol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-(cyclohexylmethyl)-3-methylphenol |
InChI |
InChI=1S/C14H20O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3 |
Clé InChI |
HNMGQKPWPKGDCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)CC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


